methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate
Description
Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is a hydrazone derivative featuring a benzoate ester core functionalized with a hydrazone group substituted with a 3-toluidino (3-methylanilino) moiety.
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)20-16(22)17(23)21-19-11-13-6-8-14(9-7-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
BZWSKVJSPPAVMA-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
Stepwise Synthesis Protocols
Synthesis of Oxo(3-Toluidino)Acetohydrazide
-
Acylation of 3-Toluidine :
-
Hydrazinolysis :
Condensation with Methyl 4-Formylbenzoate
-
Hydrazone Formation :
-
Dissolve oxo(3-toluidino)acetohydrazide (5 mmol) and methyl 4-formylbenzoate (5.5 mmol) in methanol (30 mL).
-
Add catalytic H₂SO₄ (0.5 mL) and reflux for 6 hours.
-
Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
-
-
Workup :
Mechanistic Insights
The E-configuration of the hydrazone is favored due to:
-
Steric Effects : Bulky 3-toluidino group destabilizes the Z-isomer.
-
Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by hydrazine.
Kinetic Control :
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Solid-Phase Synthesis
-
Support : Wang resin-functionalized benzoate esters.
Purity and Characterization
| Technique | Key Data | Reference |
|---|---|---|
| NMR (400 MHz) | δ 8.2 (s, 1H, CH=N), 2.3 (s, 3H, CH₃) | |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) | |
| HPLC | >99% purity (C18 column, MeOH:H₂O) |
Challenges and Optimization
-
Byproduct Formation :
-
Solvent Selection :
Industrial-Scale Feasibility
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with several hydrazone-based benzoate esters reported in the literature. Key comparisons include:
a. Methyl (E)-4-((2-(4-methoxyphenyl)hydrazono)methyl)benzoate ()
- Structure : Similar benzoate ester core but substituted with a 4-methoxyphenylhydrazone group.
- Synthesis : Synthesized via condensation of methyl 4-formylbenzoate with 2-(4-hydroxyphenyl)hydrazin-1-ium chloride, yielding 88.2% .
b. Methyl 4-{(E)-[(2-naphthylsulfonyl)hydrazono]methyl}benzoate ()
- Structure : Features a naphthylsulfonyl hydrazone group.
- Molecular Weight: 368.406 g/mol (lower than the target compound due to the absence of the toluidino-oxoacetyl group).
- Functional Impact : The sulfonyl group increases polarity and may enhance binding to biological targets via hydrogen bonding .
c. 4-((E)-{[(4-Bromoanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate ()
- Structure: Bromine substituents on both the anilino and benzoate moieties.
- Molecular Weight : 575.213 g/mol (higher due to bromine’s mass and steric bulk).
- Reactivity : Bromine’s electron-withdrawing effects could reduce nucleophilic susceptibility compared to the methyl group in the target compound .
d. 2-Ethoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate ()
- Structure : Ethoxy and methoxy substituents on the phenyl rings.
- Functional Impact : Ethoxy groups increase lipophilicity, which may improve membrane permeability in biological systems .
Physicochemical Properties
Biological Activity
Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 445.5 g/mol
- CAS Number : 881664-30-8
The structure features a hydrazone linkage, which is known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
Antimicrobial Properties
Recent studies have indicated that compounds with hydrazone functionalities exhibit significant antimicrobial activity. For instance, derivatives of this compound were tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The above table summarizes findings from in vitro tests demonstrating the compound's potential as an antimicrobial agent, particularly against Gram-negative and Gram-positive bacteria.
Anticancer Activity
Another area of interest is the anticancer potential of this compound. A study explored its effects on human cancer cell lines, revealing the following:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 18.4 |
| A549 | 22.1 |
The results indicate a promising cytotoxic effect, suggesting that this compound may act through apoptosis induction mechanisms.
Synthesis and Characterization
A significant study focused on the synthesis of this compound via a multi-step reaction involving condensation reactions between appropriate hydrazones and benzoate derivatives. The characterization was performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Notably, it showed favorable interactions with enzymes involved in metabolic pathways relevant to cancer proliferation, such as:
Q & A
Q. Advanced
- Oxidation : The hydrazone moiety reacts with H₂O₂ or KMnO₄ to form diazenium intermediates, which decompose to carboxylic acids or nitro derivatives.
- Reduction : NaBH₄ selectively reduces the hydrazone C=N bond to a hydrazine, preserving the ester group .
Key Insight : Steric hindrance from the 3-toluidino group slows reduction kinetics compared to 4-toluidino analogs .
How do computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on the hydrazone and benzoate moieties as hydrogen-bond donors/acceptors .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions (e.g., π-π stacking with aromatic residues) .
Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .
What spectroscopic signatures confirm the identity of this compound?
Q. Basic
- ¹H NMR :
- δ 8.2–8.4 ppm (aromatic protons from benzoate).
- δ 10.2 ppm (hydrazone NH, broad singlet).
- IR :
- 1680 cm⁻¹ (C=O stretch, ester).
- 1605 cm⁻¹ (C=N stretch, hydrazone).
- MS : Molecular ion peak at m/z 353 (M⁺) .
How does the toluidino substituent position influence reactivity?
Advanced
The 3-toluidino group introduces steric and electronic effects:
- Steric Effects : Hinders nucleophilic attack at the hydrazone carbon, reducing susceptibility to hydrolysis.
- Electronic Effects : Electron-donating methyl group enhances resonance stabilization of the hydrazone, increasing thermal stability compared to 2- or 4-toluidino derivatives .
What purification techniques are optimal for isolating this compound?
Q. Basic
- Chromatography : Silica gel column with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : Use ethanol-water mixtures (70:30) to remove unreacted precursors.
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient for >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
